molecular formula C9F20 B14539368 1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane CAS No. 62375-54-6

1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane

Cat. No.: B14539368
CAS No.: 62375-54-6
M. Wt: 488.06 g/mol
InChI Key: OBGZODCYKSYLOI-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. This compound is often used in various industrial and scientific applications due to its exceptional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethyl lithium, followed by further fluorination steps to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is highly resistant to most chemical reactions due to the presence of multiple fluorine atoms. it can undergo specific reactions under controlled conditions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reduction reactions are less common due to the stability of the fluorinated compound.

    Substitution: Nucleophilic substitution reactions can occur, but they require highly reactive nucleophiles and specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield partially fluorinated alcohols or ketones .

Scientific Research Applications

1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound with other molecules. This compound can interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane
  • 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one

Uniqueness

1,1,1,3,3,5,5,5-Octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical properties .

Properties

CAS No.

62375-54-6

Molecular Formula

C9F20

Molecular Weight

488.06 g/mol

IUPAC Name

1,1,1,3,3,5,5,5-octafluoro-2,2,4,4-tetrakis(trifluoromethyl)pentane

InChI

InChI=1S/C9F20/c10-3(11,1(4(12,13)14,5(15,16)17)6(18,19)20)2(7(21,22)23,8(24,25)26)9(27,28)29

InChI Key

OBGZODCYKSYLOI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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